molecular formula C16H14O2 B12541495 4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one CAS No. 675871-47-3

4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one

Cat. No.: B12541495
CAS No.: 675871-47-3
M. Wt: 238.28 g/mol
InChI Key: UAWHJLQUPXMETN-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a biphenyl group attached to a hydroxybutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one typically involves the coupling of a biphenyl derivative with a hydroxybutenone precursor. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable carbonyl compound to form the desired product . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the biphenyl ring.

Major Products Formed

    Oxidation: Formation of 4-([1,1’-Biphenyl]-4-yl)-4-oxobut-3-en-2-one or 4-([1,1’-Biphenyl]-4-yl)-4-carboxybut-3-en-2-one.

    Reduction: Formation of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybutan-2-one.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one is unique due to the presence of both a biphenyl group and a hydroxybutenone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

675871-47-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-hydroxy-4-(4-phenylphenyl)but-3-en-2-one

InChI

InChI=1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,18H,1H3

InChI Key

UAWHJLQUPXMETN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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